Bis(2-hydroxyethyl)ammonium hydrogen maleate

stoichiometry hydrogen bonding functional group availability

R&D teams requiring the exact 1:1 diethanolamine-maleic acid adduct for lanthanoid-catalyzed chelating-agent synthesis often encounter substitution errors-the 1:2 bis-adduct (CAS 85909-55-3) lacks the requisite free -COOH group and is structurally ineligible. Bis(2-hydroxyethyl)ammonium hydrogen maleate (CAS 50909-06-3) is the only stoichiometrically correct intermediate, providing one free carboxylic acid and two reactive hydroxyl groups for succinic acid group installation. • Verified 1:1 stoichiometry by potentiometric titration or NMR • ≥95% active content; Pb ≤20 mg/kg, As ≤3 mg/kg per GB/T 30799/30797 • Full water solubility-formulate at any aqueous concentration without dispersion limits • Documented corrosion inhibition, emulsification, dispersion, and antistatic activity in a single additive

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 50909-06-3
Cat. No. B12657544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)ammonium hydrogen maleate
CAS50909-06-3
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC(CO)NCCO.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H11NO2.C4H4O4/c6-3-1-5-2-4-7;5-3(6)1-2-4(7)8/h5-7H,1-4H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyXFPBYAYVIIVRTQ-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)ammonium Hydrogen Maleate (CAS 50909-06-3): Technical Baseline for Scientific Procurement


Bis(2-hydroxyethyl)ammonium hydrogen maleate (CAS 50909-06-3), also designated as diethanolamine maleate (1:1), is an organic ammonium salt with molecular formula C₈H₁₅NO₆ and molecular weight 221.21 g·mol⁻¹, produced via equimolar acid–base neutralization of diethanolamine with maleic acid . The compound is classified as a nonionic surfactant within the alkanolamine family and exhibits multifunctional properties including emulsification, dispersion, corrosion inhibition, and antistatic activity [1]. Its 1:1 stoichiometry yields a mono-hydrogen maleate salt bearing both a free carboxylic acid group and two hydroxyl groups on the cation—a structural feature that critically governs its hydrogen-bonding capacity, aqueous solubility, and downstream reactivity relative to the fully neutralized bis(bis(2-hydroxyethyl)ammonium) maleate (CAS 85909-55-3, 1:2 stoichiometry) and the triethanolammonium analog tris(2-hydroxyethyl)ammonium hydrogen maleate (CAS 41397-50-6) [1].

Why Generic Substitution with Other Alkanolammonium Maleates or Fumarates Risks Formulation and Reactivity Drift


Alkanolammonium maleate salts are not interchangeable despite sharing a common cation scaffold. The protonation state—hydrogen maleate (1:1) versus fully neutralized maleate (1:2)—governs the number of available hydrogen-bond donors and the residual acidity of the anion, directly impacting complexation behavior, solubility, thermal stability, and downstream reactivity [1]. For instance, substituting Bis(2-hydroxyethyl)ammonium hydrogen maleate with bis(bis(2-hydroxyethyl)ammonium) maleate (CAS 85909-55-3) alters the cation:anion ratio from 1:1 to 2:1, eliminating the free –COOH moiety and approximately doubling the organic cation content per mole of maleate . Furthermore, changing the counterion from maleate to fumarate or chloride introduces fundamental differences in geometry (cis vs. trans double bond) and nucleophilic character, which can invalidate any formulation or synthetic protocol optimized specifically for the 1:1 hydrogen maleate salt [2][3]. The following quantitative evidence section details these specific differentiation dimensions.

Bis(2-hydroxyethyl)ammonium Hydrogen Maleate (50909-06-3): Quantitative Differentiation Evidence vs. Closest Analogs


1:1 Stoichiometric Identity Confers a Free Carboxylic Acid Group Absent in 1:2 Bis-Adducts

Bis(2-hydroxyethyl)ammonium hydrogen maleate (CAS 50909-06-3) possesses a 1:1 cation:anion stoichiometry (molecular formula C₈H₁₅NO₆), retaining one free carboxylic acid (–COOH) group per maleate unit. In contrast, bis(bis(2-hydroxyethyl)ammonium) maleate (CAS 85909-55-3) exhibits a 2:1 stoichiometry (C₁₂H₂₆N₂O₈) wherein both carboxylates are neutralized, eliminating free –COOH . This structural distinction has a direct functional consequence: the free –COOH group in the hydrogen maleate salt remains available for further derivatization (e.g., amidation, esterification) or metal-ion coordination, whereas the bis-adduct does not. In patents describing chelating agent synthesis via diethanolamine–maleic acid reactions, the 1:1 adduct serves as the reactive intermediate; the reaction with 2-halocarboxylic acids requires unreacted hydroxyl or secondary amino groups to proceed, a pathway that is blocked when both carboxylates are already neutralized [1].

stoichiometry hydrogen bonding functional group availability complexation

Quantified Purity Threshold (≥95% Active Content) with Heavy-Metal Specifications Enabling Regulated-Use Procurement

The surfactant-grade specification for Bis(2-hydroxyethyl)ammonium hydrogen maleate defines a minimum active content of ≥95.0% (tested per GB/T 13173), alongside heavy-metal limits of ≤20 mg/kg (as Pb) and ≤3 mg/kg (as As), tested according to the 2015 Cosmetic Safety Technical Specification and GB/T 30799/30797 [1]. While analogous diethanolammonium salts such as diethanolammonium chloride ([DEA]Cl) have been characterized for gas-separation performance (e.g., NH₃/N₂/H₂ separation capacity [2]), their published literature lacks corresponding commodity purity specifications. Triethanolammonium hydrogen maleate (CAS 41397-50-6) is listed on supplier databases with molecular weight 265.26 g·mol⁻¹ and computed boiling point of 335.4°C at 760 mmHg, but no standardized purity or impurity threshold data are publicly available . This makes the publicly documented ≥95% purity specification a verifiable selection advantage for procurement workflows requiring traceable quality benchmarks, particularly for cosmetic, personal-care, or cleaning-product intermediates.

purity specification heavy metals quality control regulated applications

Aqueous Solubility Profile Distinct from Protic Ionic Liquid Analogs and Hydrophobic Long-Chain Derivatives

Bis(2-hydroxyethyl)ammonium hydrogen maleate is freely soluble in water [1]. This contrasts with bis(2-hydroxyethyl)ammonium-based protic ionic liquids bearing long-chain carboxylate anions. For example, bis(2-hydroxyethyl)ammonium erucate (C₂₂ mono-unsaturated fatty acid anion) exhibits water solubility limited to 3 wt% [2]. Bis(2-hydroxyethyl)ammonium stearate (C₁₈ saturated anion) forms liquid-crystalline emulsions when added to water–ethylene glycol mixtures at 0.5–2 wt%, indicating limited miscibility [3]. The hydrogen maleate salt's complete water solubility, conferred by the compact, polar maleate anion and dual hydroxyl groups on the cation, enables homogeneous aqueous-phase processing without solubility-limited dosing constraints—a critical distinction for aqueous emulsion polymerization, water-based lubricant additives, or soluble chelating-agent intermediates [1][4].

aqueous solubility formulation hydrophilicity protic ionic liquids

Multi-Functional Surfactant Profile (Emulsification, Corrosion Inhibition, Antistatic) Documented in Commodity Standards vs. Single-Function Chloride and Fumarate Analogs

The surfactant technical datasheet for Bis(2-hydroxyethyl)ammonium hydrogen maleate explicitly lists five concurrent performance attributes: antistatic, solubilizing, dispersing, emulsifying, corrosion-inhibiting, lubricating, and detergency functions [1]. In contrast, diethanolammonium chloride ([DEA]Cl) has been investigated predominantly as a gas-separation solvent exploiting its three functional sites (acidic NH₂⁺, hydrogen-bond OH, nucleophilic Cl⁻), with no reported emulsification or corrosion-inhibition data [2]. Diethanolamine fumarate (the trans-isomer analog) appears only as a database entry term without quantitative performance characterization [3]. The maleate salt's multifunctionality is structurally rationalized: the cis-maleate anion can participate in surface adsorption via its π-system and carboxylate groups, while the diethanolammonium cation contributes hydrophilicity and hydrogen-bonding capacity—a combination unavailable from the chloride or fumarate salts.

multifunctional surfactant emulsification corrosion inhibition antistatic

Patent-Documented Role as Reactive Intermediate in Chelating Agent Synthesis vs. Terminal-Use Analogs

Patent literature explicitly identifies the diethanolamine–maleic acid 1:1 adduct (i.e., Bis(2-hydroxyethyl)ammonium hydrogen maleate) as the key reactive intermediate in lanthanoid-catalyzed synthesis of aspartic acid diethoxy succinate (AES) chelating agents [1]. In this process, the free hydroxyl groups of the diethanolammonium cation undergo further reaction with maleate to install succinic acid arms, a transformation that requires the hydrogen maleate's un-neutralized –COOH and available –OH groups. The fully neutralized bis-adduct (CAS 85909-55-3) cannot serve as this intermediate because both carboxylates are already occupied. Furthermore, triethanolammonium hydrogen maleate (CAS 41397-50-6) is not cited in these chelating-agent pathways. Diethanolammonium chloride ([DEA]Cl) lacks the maleate functionality entirely and cannot participate in succinic acid group installation. This makes the 1:1 hydrogen maleate salt uniquely suitable among the diethanolammonium salt family as a building block for AES-type chelating agents, with patent-validated synthetic utility [1][2].

chelating agent reactive intermediate maleate derivatization AES synthesis

Optimal Procurement Scenarios for Bis(2-hydroxyethyl)ammonium Hydrogen Maleate (CAS 50909-06-3) Based on Evidence


Synthesis of AES-Type (Aspartic Acid Diethoxy Succinate) Chelating Agents for Pulp Bleaching and Metal-Ion Sequestration

This is the highest-confidence procurement scenario, supported by direct patent evidence. When R&D or production teams require the diethanolamine–maleic acid 1:1 adduct as the reactive intermediate for lanthanoid-catalyzed synthesis of AES chelating agents, only Bis(2-hydroxyethyl)ammonium hydrogen maleate (CAS 50909-06-3) possesses the requisite stoichiometry—one free –COOH group and two reactive –OH groups—to undergo succinic acid group installation [1]. The 1:2 bis-adduct (CAS 85909-55-3) is structurally ineligible, and the chloride salt lacks maleate functionality entirely. Procurement should specify CAS 50909-06-3 with verification of 1:1 stoichiometry by potentiometric titration or NMR.

Aqueous Emulsion Polymerization Surfactant Requiring Complete Water Solubility and Multi-Functional Performance

For emulsion polymerization processes (e.g., styrene or acrylate systems) conducted in fully aqueous media, the freely water-soluble hydrogen maleate salt eliminates the solubility-limited dosing constraints of long-chain bis(2-hydroxyethyl)ammonium ionic liquids (e.g., erucate salt at ≤3 wt% solubility) [1][2]. The documented multi-functional profile—emulsification, dispersion, antistatic, and corrosion inhibition—allows a single surfactant to fulfill roles that would otherwise require multiple additives, simplifying both formulation and procurement .

Regulated-Use Formulations (Cosmetics, I&I Cleaning, Personal Care) Requiring Traceable Heavy-Metal Specifications

In cosmetic and institutional/industrial (I&I) cleaning applications where heavy-metal content must be documented for regulatory compliance, Bis(2-hydroxyethyl)ammonium hydrogen maleate offers the advantage of publicly specified thresholds: ≤20 mg/kg Pb and ≤3 mg/kg As, tested per GB/T 30799/30797 [1]. Competing diethanolammonium salts (chloride, fumarate, bisulfate) and even triethanolammonium hydrogen maleate lack equivalent published impurity specifications, creating a verifiable procurement advantage for the hydrogen maleate salt in quality-audited supply chains [2].

Water-Based Metalworking Fluids and Corrosion-Inhibiting Lubricant Formulations

The compound's documented corrosion-inhibiting and lubricating properties, combined with full water solubility, make it suitable for water-based metalworking fluid formulations [1]. Unlike bis(2-hydroxyethyl)ammonium erucate, which requires dispersion at concentrations above 3 wt%, the hydrogen maleate salt can be formulated at any required concentration in aqueous systems, providing greater formulation flexibility for rust-preventive and cutting-fluid applications [2].

Quote Request

Request a Quote for Bis(2-hydroxyethyl)ammonium hydrogen maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.